lariatin A -

lariatin A

Catalog Number: EVT-272557
CAS Number:
Molecular Formula: C94H143N27O25
Molecular Weight: 2051.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lariatin A is a naturally occurring cyclic peptide with potent anti-mycobacterial activity. It is produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171 [, ]. This compound belongs to the lasso peptide family, characterized by a unique "lasso" structure [, , ]. This structural motif contributes to its stability and biological activity.

Lariatin B

Compound Description: Lariatin B is a cyclic peptide and antimycobacterial agent isolated alongside lariatin A from the culture broth of Rhodococcus sp. K01-B0171. [, ] It comprises 20 L-amino acid residues with an internal linkage forming a "lasso" structure. []

Relevance: Lariatin B is structurally very similar to lariatin A, differing only in the number of amino acid residues in the tail segment. [] Both compounds exhibit antimycobacterial activity, suggesting shared structural features are important for this activity. [, ]

Ohmyungsamycin A

Compound Description: Ohmyungsamycin A is a microbial compound screened for anti-Mycobacteroides abscessus activity alongside lariatin A. [] The specific structure and origin of ohmyungsamycin A are not described in the provided abstracts.

Relevance: While its structure is not detailed, ohmyungsamycin A's inclusion in the same screening study as lariatin A suggests potential similarities in their antimycobacterial activity or mechanisms. [] Further research is needed to determine its structural relationship to lariatin A.

Ohmyungsamycin B

Compound Description: Similar to ohmyungsamycin A, ohmyungsamycin B is a microbial compound evaluated for anti-Mycobacteroides abscessus activity. [] The provided abstracts do not provide information on its structure or origin.

Relevance: The inclusion of ohmyungsamycin B in the same screening as lariatin A indicates potential shared targets or mechanisms of action against mycobacteria. [] Its structural relation to lariatin A remains unclear without further information.

Nosiheptide

Compound Description: Nosiheptide is a microbial compound known for its antimicrobial properties. [] It was included in a study evaluating anti-Mycobacteroides abscessus activity along with lariatin A. []

Relevance: Nosiheptide's inclusion in the same screening as lariatin A suggests potential similarities in their spectrum of antimicrobial activity, although their structures and mechanisms of action might differ. []

Quinomycin

Compound Description: Quinomycin is a microbial compound with known antimicrobial activity. [] It was included in the screening for anti-Mycobacteroides abscessus activity alongside lariatin A. []

Steffimycin

Compound Description: Steffimycin is a microbial compound evaluated for anti-Mycobacteroides abscessus activity alongside lariatin A. []

Overview

Lariatin A is a lasso peptide produced by the bacterium Rhodococcus jostii K01-B0171. It is recognized for its antimicrobial properties, particularly against mycobacterial strains, including Mycobacterium tuberculosis. Lariatin A belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their unique structural features, which include a macrolactam ring formed by the threading of the C-terminal tail through a loop. This compound has garnered interest due to its potential as a therapeutic agent in combating antibiotic-resistant infections.

Source and Classification

Lariatin A is classified as a lasso peptide, which is characterized by its distinct knot-like structure. The precursor peptide, known as LarA, undergoes enzymatic processing to yield the mature lariatin A. The biosynthesis involves several genes, including larA, larB, larC, larD, larE, and larF, which are responsible for the maturation and export of the peptide from the producing organism. The classification of lariatin A as a lasso peptide is significant due to its unique topology and bioactivity.

Synthesis Analysis

Methods

The synthesis of lariatin A can be achieved through both natural biosynthetic pathways and synthetic approaches. The natural production involves:

  1. Gene Mutagenesis: The larA gene is subjected to mutagenesis to produce various lariatin variants. This approach allows researchers to explore structure-activity relationships by modifying specific amino acid residues within the precursor peptide.
  2. Enzymatic Processing: The maturation of lariatin A requires specific enzymes such as LarD, which cleaves the precursor protein to initiate the formation of the macrolactam ring.

Technical Details

The production process includes:

  • Heterologous Expression Systems: While Rhodococcus strains are utilized for natural production, heterologous systems such as Escherichia coli have been employed to express lariatin variants for further study.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to analyze the production and purity of lariatin A and its variants.
Molecular Structure Analysis

Lariatin A exhibits a complex molecular structure characterized by:

  • Macrolactam Ring: Formed between the N-terminal amino group and the carboxy side chain of an aspartic acid or glutamic acid residue.
  • C-terminal Tail: Threaded through the macrolactam ring, contributing to its stability.
  • Essential Amino Acids: Key residues include Gly1, Arg7, Glu8, and Trp9, which are crucial for maturation and activity.

Structural Data

The molecular formula of lariatin A is C₁₈H₃₃N₃O₅S. Its molecular weight is approximately 397.54 g/mol. The unique topology contributes to its resistance against proteolytic degradation.

Chemical Reactions Analysis

Lariatin A undergoes several chemical reactions during its biosynthesis:

  1. Peptide Bond Cleavage: The initial step involves cleavage at specific sites in the precursor peptide by LarD.
  2. Cyclization Reaction: Following cleavage, cyclization occurs to form the macrolactam structure.
  3. Post-translational Modifications: These may include modifications such as methylation or oxidation that enhance bioactivity.

Technical Details

The stability of lariatin A in various conditions has been studied using proteolytic enzymes like trypsin and chymotrypsin, confirming its resilience against enzymatic cleavage due to its unique structure.

Mechanism of Action

Lariatin A exerts its antimicrobial effects primarily through:

  • Disruption of Membrane Integrity: It interacts with bacterial membranes leading to membrane permeabilization.
  • Inhibition of Protein Synthesis: By binding to specific targets within bacterial cells, it may hinder essential processes like protein synthesis.

Process Data

Studies indicate that residues Tyr6, Gly11, and Asn14 are critical for its anti-mycobacterial activity, while Val15, Ile16, and Pro18 enhance this activity further. This mechanism underscores the importance of specific amino acid sequences in determining bioactivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lariatin A is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Lariatin A demonstrates significant stability under physiological conditions due to its cyclic structure.
  • pH Sensitivity: Its activity may vary with pH levels; optimal activity is often observed at physiological pH.

Relevant Data or Analyses

The compound's stability against proteases enhances its potential therapeutic applications in treating resistant infections.

Applications

Lariatin A has promising applications in various scientific fields:

  • Antimicrobial Research: Its effectiveness against mycobacterial infections positions it as a candidate for developing new antibiotics.
  • Drug Design: Insights from mutational analyses contribute to rational drug design efforts aimed at enhancing efficacy or reducing toxicity.
  • Biotechnology: Understanding its biosynthetic pathways opens avenues for engineering novel peptides with tailored properties for industrial or therapeutic uses.
Introduction to Lariatin A in the Context of Lasso Peptides

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs): Classification and Significance

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast superfamily of natural products characterized by ribosomal production of a precursor peptide followed by enzymatic modifications. These modifications transform linear peptides into structurally complex molecules with diverse biological activities. RiPPs are ubiquitously produced by prokaryotes, eukaryotes, and archaea, and their biosynthetic logic allows for significant structural predictability from genomic data, making them prime targets for drug discovery [4]. Unlike nonribosomal peptides, RiPPs originate from genetically encoded templates, enabling precise engineering through genetic manipulation of precursor peptides or modifying enzymes.

The classification of RiPPs includes over 20 subfamilies, defined by characteristic post-translational modifications (PTMs). Key subclasses include:

  • Lanthipeptides: Featuring thioether crosslinks (lanthionine/methyllanthionine).
  • Cyanobactins: Incorporating heterocycles (thiazole/oxazole) and macrocycles.
  • Linear azol(in)e-containing peptides (LAPs): Rich in thiazole/oxazole motifs.
  • Lasso peptides: Defined by their threaded rotaxane topology [4].

Clinically relevant RiPPs include the food preservative nisin (a lanthipeptide), the veterinary antibiotic thiostrepton, and the antimycobacterial lasso peptide microcin J25. Their intrinsic bioactivities—ranging from antimicrobial to anticancer effects—combined with modular biosynthesis, position RiPPs as valuable scaffolds for pharmaceutical development [4] [8].

Table 1: Major RiPP Subclasses and Representative Examples

SubclassDefining PTMsExample Natural ProductsBiological Activities
LanthipeptidesLanthionine bridgesNisinAntimicrobial
CyanobactinsHeterocyclization, macrocyclizationPatellamide ACytotoxic
LAPsAzole/azoline formationMicrocin B17DNA gyrase inhibition
Lasso peptidesIsopeptide macrocyclization, threadingLariatin A, Microcin J25Antimycobacterial

Lasso Peptides as a Unique Structural Family: Mechanistic and Functional Overview

Lasso peptides are a distinct RiPP subclass characterized by an N-terminal macrolactam ring formed between the α-amine of Gly/Ala/Cys/Ser1 and the carboxylate side chain of Asp/Glu9 (residue numbering varies). The C-terminal tail threads through this ring, creating a mechanically interlocked topology that confers exceptional stability against thermal, proteolytic, and pH denaturation [3] [4]. This architecture classifies them as rotaxanes—a rarity among natural products.

Three mechanistic features underpin lasso peptide biosynthesis:

  • Leader Peptide Recognition: A RiPP recognition element (RRE) binds the N-terminal leader sequence of the precursor peptide.
  • Enzymatic Processing: A cysteine protease (B protein) removes the leader peptide, while a lactam synthetase (C protein) catalyzes macrolactam ring formation.
  • Threading Trapping: The tail is immobilized via steric hindrance (class II), disulfide bonds (classes I, III), or tail cyclization (class IV) [3].

Functionally, lasso peptides exhibit diverse bioactivities, including enzyme inhibition (e.g., anantin blocking atrial natriuretic peptide receptors), receptor antagonism, and antimicrobial effects. Their stability is tunable: smaller rings and bulkier "plug" residues (e.g., Trp, Tyr in the tail) enhance resistance to unthreading. For instance, microcin J25 withstands 121°C and pH 2.0, while lariatin A retains structure in proteolytic environments [3] [6].

Table 2: Structural and Stability Features of Characterized Lasso Peptides

ClassStabilizing MechanismExampleThermal StabilityProtease Resistance
IDisulfide bridges (ring-tail)SviceucinModerateHigh
IISteric hindranceCaulosegnin IHighHigh
IIISingle disulfide + stericBI-32169Moderate-HighModerate
IVTail disulfideLP2006HighHigh

Discovery of Lariatin A: Isolation from Rhodococcus jostii and Anti-Mycobacterial Activity

Lariatin A was discovered in 2007 through activity-guided screening of Rhodococcus jostii K01-B0171, a strain isolated from a femur sample in a medieval grave in Brno, Czech Republic [10]. This Gram-positive actinobacterium is renowned for its lignin-degrading capabilities via the enzyme DypB, though its secondary metabolite production was unexplored until lariatin’s identification [2] [7]. The peptide’s structure elucidation revealed a 18-amino-acid lasso scaffold (molecular weight: 2036.3 Da) with a macrolactam ring formed between Gly1 and Glu8, and a C-terminal tail threaded through the ring. Its class II topology is stabilized by bulky residues (Tyr6, Trp9) acting as steric plugs [1] [6].

Lariatin A exhibits potent and selective antimycobacterial activity:

  • Mycobacterium smegmatis: MIC = 3 μM
  • Mycobacterium tuberculosis: MIC = 0.2 μM (H37Rv strain) [1] [6].

This specificity is attributed to its ability to disrupt cell wall synthesis or membrane integrity in mycobacteria, though the exact molecular target remains under investigation. Its efficacy in vivo has been validated in murine models, underscoring its therapeutic potential against tuberculosis [1] [5]. Unlike broad-spectrum antibiotics, lariatin A’s narrow activity spectrum may reduce collateral damage to host microbiota.

Table 3: Key Physicochemical and Biological Properties of Lariatin A

PropertyValueMethod/Notes
Molecular FormulaC₉₄H₁₄₂N₂₆O₂₅High-resolution mass spectrometry
CAS Registry Number732286-09-8Chemical identifier
StructureLasso topology (Class II)NMR, X-ray crystallography
Macrolactam Ring Size9 residues (Gly1–Glu8)Enzymatic cleavage assays
Anti-Mtb Activity (MIC)0.2 μMBroth microdilution (H37Rv strain)
SolubilityWater-solubleBiochemical characterization

The unique benzofuranoindoline-bearing scaffold of lariatin A, alongside its bioactivity, exemplifies how microbial RiPPs—particularly from underexplored genera like Rhodococcus—offer novel chemotypes for combating drug-resistant pathogens [3] [7].

Properties

Product Name

lariatin A

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C94H143N27O25

Molecular Weight

2051.3 g/mol

InChI

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1

InChI Key

ZYWDOXCVVHITIW-KBACZRJDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO

Solubility

Soluble in DMSO

Synonyms

Lariatin A

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO

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